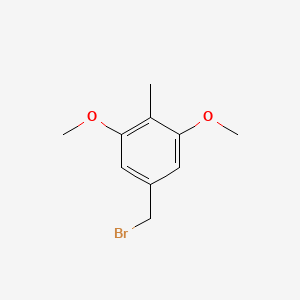
Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene derivatives are aromatic hydrocarbons that have been substituted with different functional groups . They are widely used in the synthesis of various chemicals and materials .
Synthesis Analysis
The synthesis of benzene derivatives often involves electrophilic aromatic substitution reactions . For example, bromobenzene can be synthesized by the reaction of benzene with bromine in the presence of a Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of benzene derivatives is characterized by a six-membered carbon ring, with alternating double and single bonds, known as aromaticity . The substituents attached to the benzene ring can greatly influence the properties of the molecule .Chemical Reactions Analysis
Benzene and its derivatives undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and addition reactions .Physical And Chemical Properties Analysis
Benzene and its derivatives exhibit unique physical and chemical properties. They are usually nonpolar, colorless liquids or solids with a characteristic aroma. They are immiscible with water but readily miscible with organic solvents .Scientific Research Applications
Dye Industry Applications
5-(bromomethyl)-1,3-dimethoxy-2-methylbenzene: is utilized in the dye industry due to its bromomethyl group, which can participate in various chemical reactions to create complex dye molecules. These dyes are used for coloring textiles, leathers, and other materials. The compound’s ability to undergo substitution reactions makes it valuable for synthesizing dyes with specific color properties and fastness .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for synthesizing pharmaceuticals. Its structure allows for the introduction of additional pharmacophores through substitution reactions, aiding in the development of new drugs with potential therapeutic effects, such as analgesics or anti-inflammatory agents.
Biosciences Research
The bromomethyl group in 5-(bromomethyl)-1,3-dimethoxy-2-methylbenzene is reactive towards nucleophiles, making it a useful reagent in biosciences research. It can be used to label biomolecules or to create probes for studying biological systems .
Material Science
This compound finds applications in material science, particularly in the synthesis of polymers and resins. Its reactive nature allows it to be incorporated into polymer chains, resulting in materials with modified mechanical and thermal properties suitable for various industrial applications .
Solar Cell Technology
In the field of renewable energy, 5-(bromomethyl)-1,3-dimethoxy-2-methylbenzene is explored for its potential use in dye-sensitized solar cells (DSSCs). Researchers investigate its incorporation into the molecular structure of photosensitizers to improve the efficiency of electron transfer processes within the solar cells .
Food Industry
While not directly used as a food additive, derivatives of 5-(bromomethyl)-1,3-dimethoxy-2-methylbenzene can be employed in the synthesis of food pigments. These pigments are used to enhance the color of various food products, making them more appealing to consumers .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(bromomethyl)-1,3-dimethoxy-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVUSDVVLUCOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)CBr)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

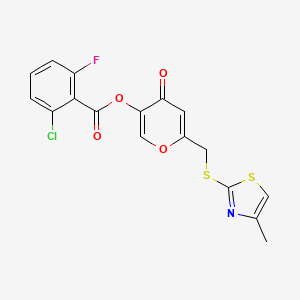
![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2607843.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2607844.png)
![(2Z)-2-[(acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide](/img/structure/B2607845.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2607846.png)
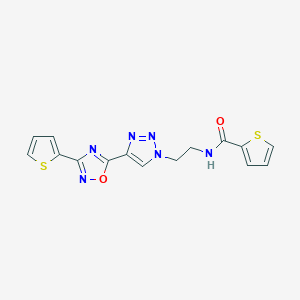
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2607850.png)
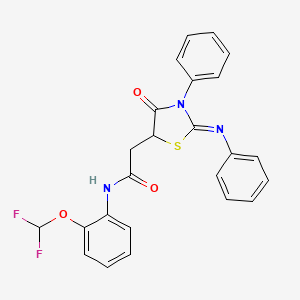
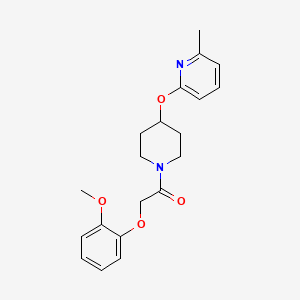
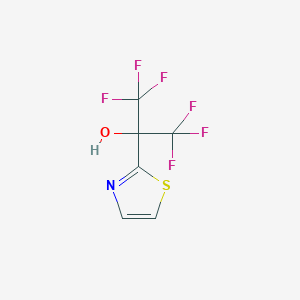
![ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607859.png)
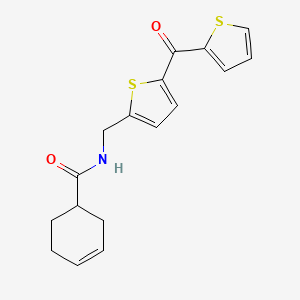
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2607861.png)
![ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607862.png)